molecular formula C11H15ClN2O2S B2459373 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide CAS No. 152627-26-4

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

Cat. No.: B2459373
CAS No.: 152627-26-4
M. Wt: 274.76
InChI Key: YXMIPZNANMYUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C11H15ClN2O2S. It has a molecular weight of 311.23 . This compound is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, a benzene ring, and a sulfonamide group . The piperidine ring is a six-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm³, a boiling point of 518.3±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has a molar refractivity of 93.7±0.4 cm³, and a molar volume of 262.8±3.0 cm³ .

Scientific Research Applications

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase, as a model compound for studying the mechanism of action of sulfonamides, and as a model compound for studying the inhibition of enzymes. This compound has also been used to study the effects of sulfonamides on the activity of certain enzymes, such as cyclooxygenase, phospholipase A2, and lipoxygenase.

Advantages and Limitations for Lab Experiments

The use of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide in laboratory experiments has several advantages. It is a relatively stable compound, making it suitable for long-term storage. It is also relatively inexpensive and easy to obtain. However, this compound is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The use of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide in scientific research has the potential to yield a variety of new insights. Future research could focus on the effects of this compound on other enzymes and its potential use as a drug target. Additionally, further research could be conducted to explore the effects of this compound on neurotransmitter levels in the brain. Other potential directions for future research include the use of this compound to study the effects of sulfonamides on other biochemical pathways, as well as its potential use as a pharmaceutical agent.

Synthesis Methods

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide can be synthesized in two steps. The first step involves the reaction of 4-chloro-N-piperidin-4-ylbenzene-1-sulfonyl chloride with an amine such as ethylamine to form the desired product. The second step involves the reaction of the product with a base such as sodium hydroxide to form this compound.

Properties

IUPAC Name

4-chloro-N-piperidin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-4,10,13-14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMIPZNANMYUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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